(10-Bromoanthracen-9-yl)(phenyl)methanone
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Overview
Description
(10-Bromoanthracen-9-yl)(phenyl)methanone: is an organic compound that features a brominated anthracene moiety attached to a phenyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-yl)(phenyl)methanone typically involves the bromination of anthracene followed by a Friedel-Crafts acylation reaction. Here is a general synthetic route:
Bromination of Anthracene: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like carbon tetrachloride at room temperature.
Friedel-Crafts Acylation: The brominated anthracene is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted in a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(10-Bromoanthracen-9-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of (10-substituted-anthracen-9-yl)(phenyl)methanone derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of (10-Bromoanthracen-9-yl)(phenyl)methanol.
Scientific Research Applications
(10-Bromoanthracen-9-yl)(phenyl)methanone has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting diodes.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (10-Bromoanthracen-9-yl)(phenyl)methanone involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, facilitating the formation of new compounds.
Photophysical Interactions: The anthracene moiety can absorb light and undergo photophysical processes, making it useful in photodynamic applications.
Comparison with Similar Compounds
Similar Compounds
- (10-Chloroanthracen-9-yl)(phenyl)methanone
- (10-Iodoanthracen-9-yl)(phenyl)methanone
- (10-Methylanthracen-9-yl)(phenyl)methanone
Uniqueness
(10-Bromoanthracen-9-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs
Properties
CAS No. |
1564-51-8 |
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Molecular Formula |
C21H13BrO |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(10-bromoanthracen-9-yl)-phenylmethanone |
InChI |
InChI=1S/C21H13BrO/c22-20-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)20)21(23)14-8-2-1-3-9-14/h1-13H |
InChI Key |
BBAIQHNZWCCRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
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